molecular formula C13H18N2O4 B1603526 Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate CAS No. 849792-91-2

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate

Cat. No. B1603526
M. Wt: 266.29 g/mol
InChI Key: WPLGMFQZRATGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is a useful research chemical . It is a newly functionalized heterocyclic amino acid . It is used in a variety of research applications .


Synthesis Analysis

The synthesis of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate was achieved via [3+2] cycloaddition . The synthesis strategy is based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .


Molecular Structure Analysis

The structure of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate include [3+2] cycloaddition and the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .


Physical And Chemical Properties Analysis

The chemical formula of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is C13H18N2O4 and its molecular weight is 266.29 g/mol .

Scientific Research Applications

Application in Heterocyclic Amino Acid Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of Application: Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate has been used as a functionalized heterocyclic amino acid in the synthesis of more complex molecular systems and for the development of DNA-encoded chemical libraries .
  • Methods of Application: The compound was obtained via [3+2] cycloaddition. The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
  • Results or Outcomes: The study resulted in the synthesis and structure elucidation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate .

Application in Dipeptide Synthesis

  • Scientific Field: Biochemistry
  • Summary of Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .
  • Methods of Application: The Boc-AAILs were used with commonly used coupling reagents. The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
  • Results or Outcomes: The method resulted in the formation of dipeptides in satisfactory yields in 15 minutes .

Application in Flow Microreactor Systems

  • Scientific Field: Chemical Engineering
  • Summary of Application: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Methods of Application: The process involves the use of flow microreactor systems for the synthesis of tertiary butyl esters .
  • Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Application in Synthesis of Biologically Active Organoselenium Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate has been used in the synthesis of biologically active organoselenium compounds .
  • Methods of Application: The compound was obtained via [3+2] cycloaddition. The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
  • Results or Outcomes: The study resulted in the synthesis and structure elucidation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate .

Application in Synthesis of Biologically Active Organoselenium Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate has been used in the synthesis of biologically active organoselenium compounds .
  • Methods of Application: The compound was obtained via [3+2] cycloaddition. The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
  • Results or Outcomes: The study resulted in the synthesis and structure elucidation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate .

Application in Synthesis of Tertiary Butyl Esters

  • Scientific Field: Chemical Engineering
  • Summary of Application: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Methods of Application: The process involves the use of flow microreactor systems for the synthesis of tertiary butyl esters .
  • Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Safety And Hazards

As a research chemical, Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is intended for research use only and not for human or veterinary use . There is no hazardous surcharge associated with this product .

properties

IUPAC Name

methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(10(14)7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLGMFQZRATGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610372
Record name Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate

CAS RN

849792-91-2
Record name Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(tert-butoxycarbonylamino)-2-nitro-benzoic acid methyl ester (7.0 g, 23.6 mmoles) in 400 mL ethyl acetate was added 1.0 g 10% Pd/C. The reaction mixture was subjected to hydrogenation using a balloon for 24–36 hrs or until the reaction was complete as monitored by HPLC. The mixture was filtered through a celite bed, and the solid cake was thoroughly washed by ethyl acetate. The filtrate was concentrated in vacuo to dryness to afford the title compound (6.3 g, 99%). ES+ MS showed 267 m/z, the correct mass for the product.
Name
4-(tert-butoxycarbonylamino)-2-nitro-benzoic acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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